1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea
Description
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and a 4-fluorobenzyl urea moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating bioactivity in medicinal chemistry .
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-4-2-1-3-12(13)14-21-22-16(24-14)20-15(23)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBATGWBTSSEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea represents a novel class of bioactive molecules derived from the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 287.72 g/mol
- CAS Number : 89335-12-6
The structure of this compound features a urea functional group linked to a 1,3,4-oxadiazole ring and a chlorophenyl moiety, contributing to its potential biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
- Mechanism of Action : The anticancer activity is attributed to apoptosis induction via the activation of caspase pathways and modulation of p53 protein levels .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Derivative A | U-937 | 0.65 |
| Similar Derivative B | MDA-MB-231 | 2.41 |
Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antimicrobial properties:
- Antibacterial Studies : Compounds similar to the target molecule have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been investigated:
- Inhibition Studies : Some derivatives have demonstrated the ability to inhibit key inflammatory markers and enzymes such as COX and LOX in vitro .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study assessing various oxadiazole derivatives found that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to non-substituted analogs .
- Mechanism-Based Approaches : A review highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives, suggesting that further modifications could lead to more potent anticancer agents .
Comparison with Similar Compounds
b. 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Structure : Retains the 4-fluorobenzyl urea group but replaces the 2-chlorophenyl with a 4-(isopropylthio)phenyl substituent.
- Molecular Weight : 386.4 g/mol (vs. target compound’s calculated molecular weight: ~360.8 g/mol). The higher weight is due to the bulky isopropylthio group .
c. 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2-chlorophenyl and 4-fluoro groups may enhance metabolic stability and target binding via hydrophobic interactions.
- Urea Linkage : The urea moiety in the target compound and ’s analogue could facilitate hydrogen bonding with biological targets, improving affinity.
- Substituent Flexibility : Replacing 2-chlorophenyl with isopropylthio () or benzo[d][1,3]dioxolyl () alters solubility and steric effects, impacting bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
